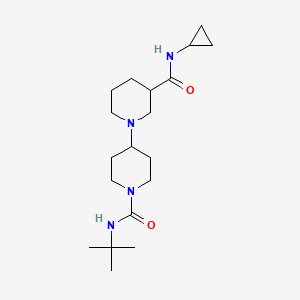![molecular formula C25H31N3O3S B6063697 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B6063697.png)
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one, also known as CMMD, is a synthetic compound that belongs to the class of diazepines. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one involves its interaction with GABA receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA. This compound has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with GABA receptors. It has been found to exhibit anxiolytic, sedative, and anticonvulsant effects, which are consistent with its ability to enhance the activity of GABA receptors. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, which may be mediated by its interaction with other molecular targets.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one in lab experiments is its ability to selectively modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. Additionally, this compound has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and reproducibility.
Zukünftige Richtungen
There are several future directions for the study of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one. One potential area of research is the development of novel analogs of this compound that exhibit improved pharmacokinetic properties and selectivity for GABA receptors. Additionally, further studies are needed to elucidate the molecular targets and mechanisms of action of this compound, which may lead to the identification of new therapeutic targets for the treatment of neurological disorders and inflammatory diseases.
Synthesemethoden
The synthesis of 1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one involves the reaction of 4-(methylthio)benzoyl chloride with 2-(pyridin-2-ylmethoxy)ethylamine, followed by the cyclization of the resulting intermediate with cyclohexanone. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-[4-(methylthio)benzoyl]-6-(2-pyridinylmethoxy)-1,4-diazepan-2-one has been found to exhibit a wide range of biological activities, making it a promising candidate for scientific research. It has been studied for its potential applications in the field of neuroscience, as it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-(4-methylsulfanylbenzoyl)-6-(pyridin-2-ylmethoxy)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-32-23-12-10-19(11-13-23)25(30)27-15-22(31-18-20-7-5-6-14-26-20)16-28(24(29)17-27)21-8-3-2-4-9-21/h5-7,10-14,21-22H,2-4,8-9,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKUKGQVFAGWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CC(CN(C(=O)C2)C3CCCCC3)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6063615.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B6063616.png)
![3-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-4-methyl-N-(2-methylphenyl)benzamide](/img/structure/B6063630.png)

![N-(3-chlorophenyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6063640.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide](/img/structure/B6063644.png)
![3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6063645.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6063653.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6063654.png)
![5-[2-(4-ethoxyphenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6063667.png)
![5,7'-dimethyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B6063672.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063687.png)
![1-allyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6063693.png)
